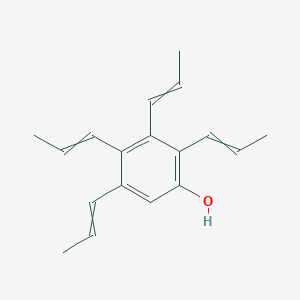
(2R,4S)-N,N,4-trimethyloxan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-N,N,4-trimethyloxan-2-amine is a chiral amine compound with a unique stereochemistry. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its structure features a six-membered oxane ring with specific stereochemistry at the 2 and 4 positions, making it a valuable building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-N,N,4-trimethyloxan-2-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of a precursor ketone using a chiral reducing agent. For example, the reduction of a 2,4-dimethyl-2-oxanone can be achieved using a chiral borane reagent under controlled conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale asymmetric synthesis techniques. This can include the use of chiral catalysts in continuous flow reactors to produce the compound in high yield and purity. The process may also involve purification steps such as crystallization or chromatography to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S)-N,N,4-trimethyloxan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional functional groups, while substitution reactions can produce a variety of N-substituted oxane compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,4S)-N,N,4-trimethyloxan-2-amine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature allows for the investigation of stereospecific binding and activity.
Medicine
In medicine, this compound may serve as a precursor for the synthesis of pharmaceutical agents. Its ability to form stable complexes with various biomolecules makes it a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2R,4S)-N,N,4-trimethyloxan-2-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its stereochemistry plays a crucial role in determining its reactivity and binding affinity. The molecular pathways involved may include enzyme catalysis, where the compound serves as a substrate or inhibitor, influencing the activity of the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,4S)-2,4-Hexanediol
- (2R,4S)-ketoconazole
- (2R,4S)-propiconazole
Uniqueness
What sets (2R,4S)-N,N,4-trimethyloxan-2-amine apart from similar compounds is its specific stereochemistry and functional groups. While other compounds may share similar structural features, the presence of the N,N-dimethylamine group and the oxane ring in this compound provides unique reactivity and potential applications. This compound’s ability to participate in a wide range of chemical reactions and its utility in various fields highlight its distinctiveness.
Propiedades
Número CAS |
57634-25-0 |
|---|---|
Fórmula molecular |
C8H17NO |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
(2R,4S)-N,N,4-trimethyloxan-2-amine |
InChI |
InChI=1S/C8H17NO/c1-7-4-5-10-8(6-7)9(2)3/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Clave InChI |
RLKHMKHMGOHPOK-JGVFFNPUSA-N |
SMILES isomérico |
C[C@H]1CCO[C@H](C1)N(C)C |
SMILES canónico |
CC1CCOC(C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)
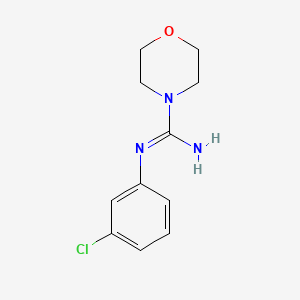
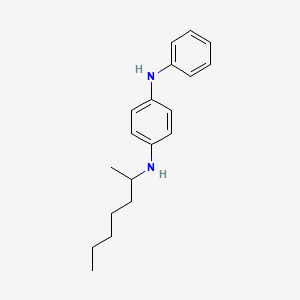
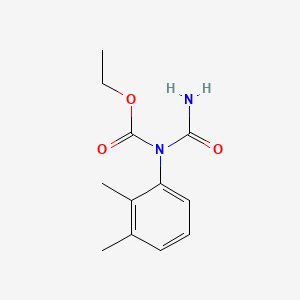
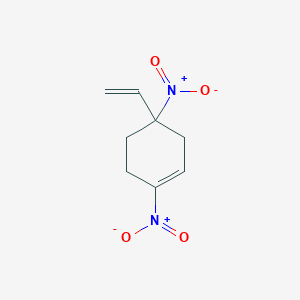
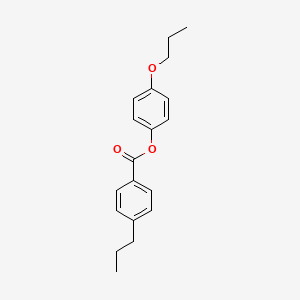
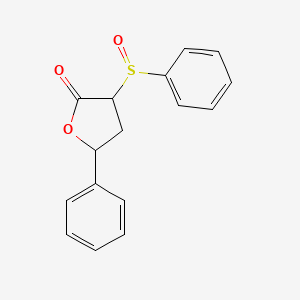
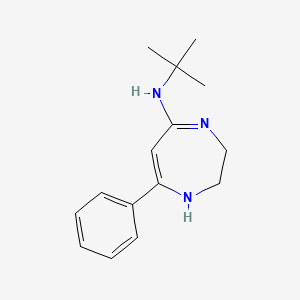
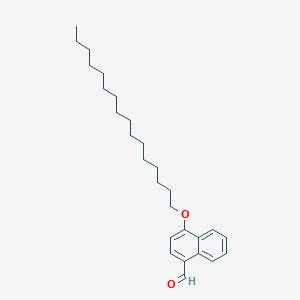
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
